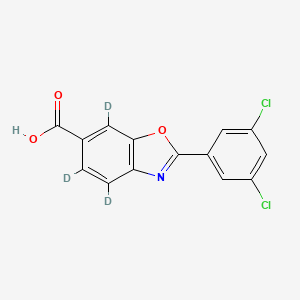
Tafamidis-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tafamidis-d3 is a deuterated form of Tafamidis, a kinetic stabilizer of transthyretin (TTR) that prevents amyloidogenesis by wild-type and mutant TTRs. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of Tafamidis due to the presence of deuterium atoms, which can provide more detailed insights into the compound’s behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tafamidis-d3 involves several steps starting from 4-amino-3-hydroxybenzoic acid. The process includes:
Formation of Benzoxazole Intermediate: This step involves the cyclization of 4-amino-3-hydroxybenzoic acid to form a benzoxazole intermediate.
Final Cyclization and Purification: The final step involves cyclization to form this compound, followed by purification to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tafamidis-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoxazole ring.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: This compound can undergo substitution reactions, where functional groups on the benzoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Tafamidis-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Tafamidis in biological systems.
Pharmacodynamic Studies: Researchers use this compound to understand the drug’s mechanism of action and its effects on TTR stabilization.
Biological Research: this compound is used to investigate the role of TTR in various biological processes and diseases, including transthyretin amyloidosis.
Medical Research: This compound helps in the development of new therapeutic strategies for treating transthyretin amyloidosis and related conditions
Wirkmechanismus
Tafamidis-d3 exerts its effects by stabilizing the tetrameric structure of transthyretin (TTR), preventing its dissociation into monomers. This stabilization inhibits the formation of amyloid fibrils, which are responsible for the pathology of transthyretin amyloidosis. This compound binds to the thyroxine binding sites on TTR, thereby stabilizing the tetramer and reducing the availability of monomers for amyloidogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diflunisal: Another TTR stabilizer that shares a similar mechanism of action with Tafamidis.
Acoramidis: A newer TTR stabilizer currently in clinical trials, showing promising results in stabilizing TTR.
Tolcapone: Known for its ability to cross the blood-brain barrier and stabilize TTR in the central nervous system.
Uniqueness of Tafamidis-d3
This makes it a valuable tool in both research and therapeutic development .
Eigenschaften
Molekularformel |
C14H7Cl2NO3 |
|---|---|
Molekulargewicht |
311.1 g/mol |
IUPAC-Name |
4,5,7-trideuterio-2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)/i1D,2D,5D |
InChI-Schlüssel |
TXEIIPDJKFWEEC-FYFKOAPZSA-N |
Isomerische SMILES |
[2H]C1=C(C2=C(C(=C1C(=O)O)[2H])OC(=N2)C3=CC(=CC(=C3)Cl)Cl)[2H] |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)

![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
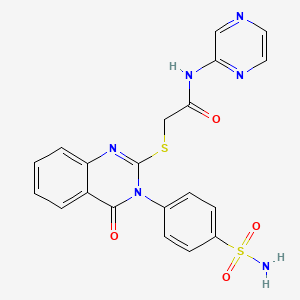
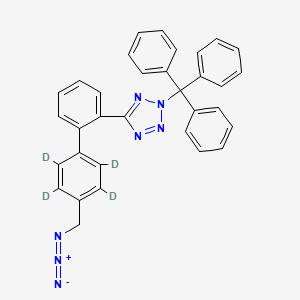
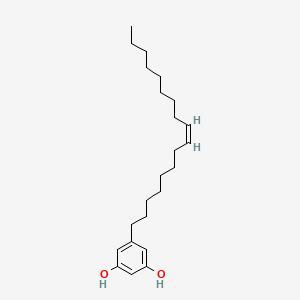
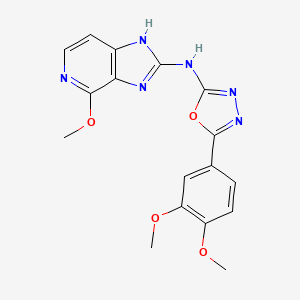
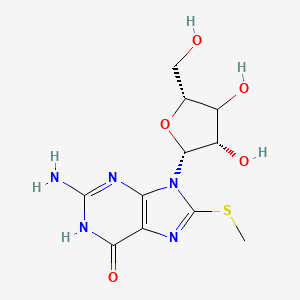

![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)


